3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one
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Overview
Description
3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinones This compound is characterized by the presence of an indole ring, an iodine atom, and a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of palladium-catalyzed coupling reactions to introduce the indole moiety. The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities.
Scientific Research Applications
3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in targeting cancer cells and microbial pathogens .
Comparison with Similar Compounds
Similar Compounds
2-((1H-Indol-3-yl)thio)-N-benzyl-acetamides: These compounds are known for their antiviral properties and have been studied as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase.
1-(4-Aryl-1,3-thiazol-2-yl)-2-((1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)methylidene)hydrazines: These compounds exhibit antioxidant properties and are used in various pharmacological studies.
Uniqueness
What sets 3-(1H-Indol-3-yl)-6-iodo-2-methylquinazolin-4(3H)-one apart from similar compounds is its unique combination of an indole ring and a quinazolinone core, along with the presence of an iodine atom. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
655250-50-3 |
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Molecular Formula |
C17H12IN3O |
Molecular Weight |
401.20 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H12IN3O/c1-10-20-15-7-6-11(18)8-13(15)17(22)21(10)16-9-19-14-5-3-2-4-12(14)16/h2-9,19H,1H3 |
InChI Key |
VEUAEQLVGJAKEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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